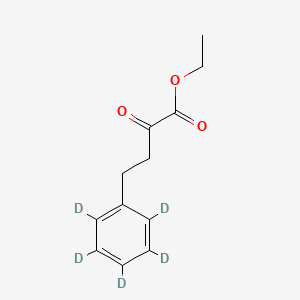

Ethyl 2-Oxo-4-phenylbutyrate-d5

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 2-oxo-4-(2,3,4,5,6-pentadeuteriophenyl)butanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3/c1-2-15-12(14)11(13)9-8-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3/i3D,4D,5D,6D,7D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STPXIOGYOLJXMZ-DKFMXDSJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)CCC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])CCC(=O)C(=O)OCC)[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90747770 |

Source

|

| Record name | Ethyl 2-oxo-4-(~2~H_5_)phenylbutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90747770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189911-53-2 |

Source

|

| Record name | Ethyl 2-oxo-4-(~2~H_5_)phenylbutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90747770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Monograph: Ethyl 2-Oxo-4-phenylbutyrate-d5

Topic: Ethyl 2-Oxo-4-phenylbutyrate-d5 Chemical Properties Content Type: Technical Monograph / Application Guide Audience: Pharmaceutical Researchers, Bioanalytical Scientists, and Process Chemists.

Advanced Applications in ACE Inhibitor Development and Bioanalysis

Executive Summary

This compound (EOPB-d5) is the stable isotope-labeled analog of Ethyl 2-oxo-4-phenylbutyrate, a critical intermediate in the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors such as Benazepril , Enalapril , and Lisinopril .

In pharmaceutical R&D, this compound serves two primary high-value functions:

-

Bioanalytical Internal Standard (IS): It provides precise quantification of EOPB and its metabolites in biological matrices, correcting for matrix effects and extraction variability in LC-MS/MS workflows.

-

Mechanistic Probe: It acts as a tracer in metabolic stability studies, specifically tracking the stereoselective reduction of the

-keto group to the chiral alcohol, a key step in activating the prodrug scaffold.

This guide outlines the physicochemical properties, synthesis logic, and validated analytical protocols for utilizing EOPB-d5 in drug development.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

The deuterated analog differs from the parent compound by the substitution of five hydrogen atoms with deuterium (

Table 1: Comparative Chemical Properties

| Property | Ethyl 2-Oxo-4-phenylbutyrate (Parent) | This compound (Isotope) |

| CAS Number | 64920-29-2 | 1189911-53-2 |

| Molecular Formula | ||

| Molecular Weight | 206.24 g/mol | 211.27 g/mol |

| Isotopic Purity | Natural Abundance | |

| Appearance | Pale yellow liquid | Pale yellow liquid |

| Density | 1.091 g/mL | ~1.13 g/mL (Estimated via isotope effect) |

| Boiling Point | 132 °C (2 mmHg) | ~131-133 °C (2 mmHg) |

| Solubility | DMSO, Chloroform, Ethyl Acetate | DMSO, Chloroform, Ethyl Acetate |

| Storage | 2-8°C, Hygroscopic | -20°C, Under Inert Gas ( |

Technical Note: The mass difference of +5 Da is ideal for mass spectrometry, preventing crosstalk between the analyte and the internal standard signal (M+0 vs M+5) even at high concentrations.

Synthesis & Structural Logic

The synthesis of EOPB-d5 typically mirrors the industrial route of the non-deuterated parent but utilizes (2-Bromoethyl)benzene-d5 as the starting material. This ensures the label is integral to the scaffold.

Mechanistic Workflow

The synthesis relies on a Grignard reaction followed by acylation with diethyl oxalate. This route is preferred over direct deuteration (H/D exchange) to prevent "label scrambling" at the acidic

Figure 1: Step-wise synthesis pathway ensuring stable incorporation of the deuterium label on the aromatic ring.

Analytical Protocol: LC-MS/MS Quantification

4.1 Sample Preparation (Liquid-Liquid Extraction)

Direct protein precipitation is often insufficient due to the lipophilicity of EOPB. LLE (Liquid-Liquid Extraction) provides cleaner baselines.

-

Aliquot: Transfer 50 µL of plasma/reaction media to a glass tube.

-

IS Addition: Spike with 10 µL of EOPB-d5 working solution (1 µg/mL in Methanol).

-

Extraction: Add 1.5 mL of MTBE (Methyl tert-butyl ether) . Vortex vigorously for 5 minutes.

-

Separation: Centrifuge at 4000 rpm for 10 min at 4°C.

-

Reconstitution: Transfer supernatant to a fresh vial, evaporate to dryness under

, and reconstitute in 100 µL Mobile Phase (50:50 ACN:Water).

4.2 Mass Spectrometry Parameters (MRM)

The following Multiple Reaction Monitoring (MRM) transitions are selected based on the fragmentation of the ester bond and the stability of the tropylium ion.

| Analyte | Precursor Ion ( | Product Ion ( | Collision Energy (eV) | Dwell Time (ms) |

| EOPB (Target) | 207.1 | 91.1 (Tropylium) | 20 | 100 |

| EOPB (Target) | 207.1 | 133.1 (Loss of COOEt) | 15 | 100 |

| EOPB-d5 (IS) | 212.1 | 96.1 (Tropylium-d5) | 20 | 100 |

| EOPB-d5 (IS) | 212.1 | 138.1 (Loss of COOEt) | 15 | 100 |

Scientific Rationale: The transition to the tropylium ion (91.1 for parent, 96.1 for d5) is the most abundant and stable fragment for alkyl-benzenes, providing the highest sensitivity (Signal-to-Noise ratio).

Metabolic Application: Tracking Chiral Reduction

A key step in ACE inhibitor synthesis is the stereoselective reduction of the ketone in EOPB to a hydroxyl group.[1][2] EOPB-d5 is essential for determining the Kinetic Isotope Effect (KIE) and verifying that the enzymatic reduction does not involve the aromatic ring.

Pathway Visualization

The diagram below illustrates the bioreduction pathway and where the d5 label remains intact, validating the metabolite structure.

Figure 2: Metabolic pathway tracking. The d5 label (red zone) remains stable throughout reduction and hydrolysis, allowing precise quantification of the active chiral intermediate.

Handling, Stability, and Safety

Stability Profile

-

Hygroscopicity: Moderate. The

-keto ester moiety is susceptible to hydrolysis in the presence of moisture. -

Light Sensitivity: Low, but long-term storage in amber vials is recommended to prevent photo-oxidation of the benzylic position.

-

Isotopic Stability: The aromatic C-D bonds are non-exchangeable under physiological conditions (

), making it a robust standard.

Safety Protocols

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

-

Disposal: Dispose of as halogenated organic waste (due to Deuterium classification in some protocols) or general organic solvent waste.

References

-

Splendid Lab. this compound Product Specification & CAS 1189911-53-2. Retrieved from

-

LGC Standards. Ethyl 2-oxo-4-phenylbutyrate Reference Materials. Retrieved from

-

ChemicalBook. this compound Properties and Safety. Retrieved from [5]

- Ni, Y., et al. (2012).Efficient synthesis of a chiral precursor for angiotensin-converting enzyme (ACE) inhibitors. Organic Letters.

-

MedChemExpress. Stable Isotope Labeling in Drug Development. Retrieved from

Sources

- 1. Highly efficient synthesis of the chiral ACE inhibitor intermediate (R)-2-hydroxy-4-phenylbutyrate ethyl ester via engineered bi-enzyme coupled systems: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 2. Highly efficient synthesis of the chiral ACE inhibitor intermediate (R)-2-hydroxy-4-phenylbutyrate ethyl ester via engineered bi-enzyme coupled systems - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ethyl alpha-oxobenzenebutanoate | C12H14O3 | CID 562087 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. fishersci.com [fishersci.com]

- 5. Ethyl 2-oxo-4-phenylbutyrate | 64920-29-2 [chemicalbook.com]

The Gold Standard: A Technical Guide to Deuterated Standards for Pharmaceutical Intermediates

In the landscape of modern pharmaceutical development, the precise and accurate quantification of drug candidates and their metabolites is not just a goal; it is a prerequisite for safety, efficacy, and regulatory approval. This guide provides an in-depth exploration of deuterated internal standards, the undisputed "gold standard" for quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS).[1][2] We will delve into the core principles that underpin their superiority, the practicalities of their synthesis and implementation, and the regulatory landscape that governs their use.

The Principle of Isotope Dilution Mass Spectrometry: Why Deuterium?

At the heart of quantitative mass spectrometry lies the challenge of analytical variability.[2] Inconsistent sample extraction, instrument drift, and the unpredictable nature of matrix effects can all introduce significant error, compromising data integrity.[2][3][4] An ideal internal standard (IS) is the cornerstone of mitigating these variabilities. It is a compound of known concentration, added to every sample at the beginning of the analytical workflow, that behaves identically to the analyte of interest.[2]

Stable isotope-labeled (SIL) internal standards, and specifically deuterated standards, are considered the most effective because they are chemically identical to the analyte.[1][2][3] One or more hydrogen atoms (¹H) are replaced by their heavier, stable isotope, deuterium (²H or D).[1] This subtle mass change allows the mass spectrometer to differentiate between the analyte and the standard, while their identical physicochemical properties ensure they co-elute during chromatography and experience the same ionization efficiency and matrix effects.[3][5][6] This principle, known as Isotope Dilution Mass Spectrometry (IDMS), is the most accurate quantitative method available.[2]

Deuterium is the preferred isotope for several reasons: it is non-radioactive, chemically stable, and its substitution for hydrogen results in minimal changes to the compound's chemical reactivity and chromatographic behavior.[5]

The Critical Role of Deuterated Standards in Bioanalysis

The use of deuterated internal standards is particularly vital in the analysis of complex biological matrices such as plasma, blood, and urine.[1] Endogenous components in these matrices can significantly interfere with the ionization of the target analyte, a phenomenon known as matrix effects.[2] The co-elution of the deuterated standard with the analyte ensures that both are subjected to the same matrix environment at the same time, leading to a more accurate and precise quantification.[1]

Key Advantages of Deuterated Internal Standards:

-

Enhanced Quantitative Accuracy: By co-eluting with the analyte, deuterated standards effectively normalize for signal suppression or enhancement caused by the sample matrix.[5][7]

-

Improved Reproducibility: They compensate for variations in sample preparation, injection volume, and instrument response, leading to consistent results across different analytical runs and laboratories.[3][5]

-

Reduced Matrix Effects: The identical chemical nature of the deuterated standard and the analyte ensures they are equally affected by interfering compounds, thus minimizing their impact on quantification.[5][7]

-

Regulatory Acceptance: The use of stable isotope-labeled internal standards is recommended by regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) for bioanalytical method validation.[5][8]

Synthesis and Quality Control of Deuterated Standards

The utility of a deuterated internal standard is fundamentally dependent on its quality. The synthesis process must be carefully controlled to ensure high isotopic and chemical purity.

Synthetic Approaches

Several methods are employed for the synthesis of deuterated compounds:

-

Controlled Chemical Exchange: This method involves the exchange of hydrogen atoms with deuterium from a deuterium-rich source, often catalyzed by a metal.[5]

-

Catalytic Deuteration: This technique introduces deuterium selectively using catalysts like palladium or platinum under deuterium gas (D2).[4]

-

De Novo Chemical Synthesis: This approach builds the molecule from deuterated precursors, offering complete control over the position and number of deuterium atoms.[3][4][9]

-

Biosynthetic Labeling: This involves growing cells or microorganisms in a deuterium-enriched medium to produce labeled metabolites.[4][10]

The choice of synthetic route depends on the complexity of the molecule, the desired labeling pattern, and cost considerations.

Quality Control: Ensuring Purity and Stability

Stringent quality control is essential to verify the identity, purity, and stability of the deuterated standard.[11]

-

Isotopic Purity: This refers to the percentage of the compound that is enriched with deuterium.[12] It is a critical parameter, as the presence of unlabeled analyte in the internal standard can lead to an overestimation of the analyte concentration.[8] Isotopic enrichment should typically be ≥98%.[3][5] High-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR and ²H-NMR) are key techniques for determining isotopic purity.[11][13]

-

Chemical Purity: The standard must be free from other chemical impurities that could interfere with the analysis.[3] A chemical purity of >99% is generally required.[3]

-

Label Stability: The deuterium label must be placed on a non-exchangeable position within the molecule to prevent its loss during sample preparation and analysis.[14] Placing deuterium on heteroatoms like oxygen or nitrogen should be avoided.[14]

-

Mass Shift: A sufficient mass difference between the analyte and the internal standard is necessary to prevent cross-talk. A mass increase of +6 or +7 is often needed, especially if the analyte contains atoms with multiple natural isotopes, like chlorine.[6]

The Kinetic Isotope Effect: A Tool in Drug Discovery

The substitution of hydrogen with deuterium creates a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond.[5][15] This difference in bond strength can lead to a slower rate of chemical reactions that involve the cleavage of this bond, a phenomenon known as the Deuterium Kinetic Isotope Effect (KIE) .[16][17][18][19]

Medicinal chemists have leveraged the KIE to slow the metabolism of drug candidates by cytochrome P450 (CYP) enzymes.[16][17][18] By strategically placing deuterium at sites of metabolic attack, it is possible to:

-

Enhance safety by reducing the formation of reactive metabolites.[19]

-

Allow for less frequent dosing.[21]

This "deuterium switch" strategy has led to the development and FDA approval of several deuterated drugs.[20][22][23][24]

Bioanalytical Method Validation with Deuterated Standards

Regulatory agencies require that bioanalytical methods be validated to ensure they are reliable for their intended use.[8][25][26] The use of deuterated internal standards is a cornerstone of a robust validation process.[27]

A typical bioanalytical method validation workflow includes the following key parameters:

| Validation Parameter | Description | Acceptance Criteria (Typical) |

| Selectivity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interference at the retention time of the analyte and IS in blank matrix samples. |

| Accuracy | The closeness of the determined value to the nominal concentration. | The mean value should be within ±15% of the nominal value (±20% at the LLOQ). |

| Precision | The closeness of agreement among a series of measurements. | The coefficient of variation (CV) should not exceed 15% (20% at the LLOQ). |

| Calibration Curve | The relationship between the instrument response and the known concentration of the analyte. | A minimum of six non-zero standards, with a correlation coefficient (r²) ≥ 0.99. |

| Lower Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. | Analyte response should be at least 5 times the blank response. |

| Stability | The chemical stability of the analyte in a given matrix under specific conditions for given time intervals. | Mean concentrations should be within ±15% of the nominal concentration. |

Experimental Protocol: Generic LC-MS/MS Method for a Pharmaceutical Intermediate in Plasma

-

Preparation of Stock and Working Solutions:

-

Prepare primary stock solutions of the analyte and the deuterated internal standard (e.g., analyte-d4) in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.

-

Prepare a series of working standard solutions of the analyte by serial dilution of the stock solution.

-

Prepare a working internal standard solution at a fixed concentration (e.g., 100 ng/mL).

-

-

Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma sample, add 20 µL of the working internal standard solution and vortex briefly.

-

Add 300 µL of acetonitrile to precipitate the plasma proteins.

-

Vortex for 1 minute and then centrifuge at 10,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography: Use a suitable C18 column with a gradient elution of water and acetonitrile, both containing 0.1% formic acid.

-

Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for both the analyte and the deuterated internal standard.

-

Visualizing the Workflow and Rationale

The following diagrams illustrate the core concepts and workflows discussed in this guide.

Caption: Bioanalytical workflow using a deuterated internal standard.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. resolvemass.ca [resolvemass.ca]

- 4. youtube.com [youtube.com]

- 5. resolvemass.ca [resolvemass.ca]

- 6. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 7. crimsonpublishers.com [crimsonpublishers.com]

- 8. fda.gov [fda.gov]

- 9. d-nb.info [d-nb.info]

- 10. Deuterium labeling enables proteome-wide turnover kinetics analysis in cell culture - PMC [pmc.ncbi.nlm.nih.gov]

- 11. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 12. resolvemass.ca [resolvemass.ca]

- 13. researchgate.net [researchgate.net]

- 14. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 15. isowater.com [isowater.com]

- 16. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Portico [access.portico.org]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 21. isotope.com [isotope.com]

- 22. salamandra.net [salamandra.net]

- 23. Clinical Application and Synthesis Methods of Deuterated Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. anivet.au.dk [anivet.au.dk]

- 26. resolvemass.ca [resolvemass.ca]

- 27. pdf.benchchem.com [pdf.benchchem.com]

Ethyl 2-Oxo-4-phenylbutyrate-d5 molecular weight

An In-depth Technical Guide to the Molecular Weight and Applications of Ethyl 2-Oxo-4-phenylbutyrate-d5

Executive Summary

This technical guide provides a comprehensive analysis of this compound, a deuterated isotopologue of a key intermediate in pharmaceutical synthesis. The document details the calculation of its molecular weight, explores the scientific rationale behind isotopic labeling, and outlines its significant applications in drug development and metabolic research. This guide is intended for researchers, scientists, and professionals in the pharmaceutical industry, offering in-depth insights into the compound's properties and utility.

Introduction: The Significance of Isotopic Labeling

Ethyl 2-Oxo-4-phenylbutyrate is a critical building block in the synthesis of various pharmaceuticals, most notably Angiotensin-Converting Enzyme (ACE) inhibitors used to manage hypertension.[1] The introduction of deuterium, a stable isotope of hydrogen, into this molecule creates this compound. This isotopic labeling is a powerful tool in modern drug discovery and development, enabling detailed investigation of metabolic pathways, reaction mechanisms, and the pharmacokinetic profiles of drug candidates. The heavier isotope can alter the rate of metabolic processes, a phenomenon known as the Kinetic Isotope Effect (KIE), which provides invaluable data for designing more stable and effective therapeutics.

Molecular Weight Determination: A Comparative Analysis

The molecular weight of a compound is a fundamental physical property. For isotopically labeled molecules, it is crucial to precisely calculate this value based on the specific isotopes incorporated.

Molecular Formula and Composition

-

Ethyl 2-Oxo-4-phenylbutyrate (Non-deuterated): The standard form of the compound has the molecular formula C₁₂H₁₄O₃.[2][3][4]

-

This compound (Deuterated): The deuterated variant, with five deuterium atoms, has the molecular formula C₁₂H₉D₅O₃.[5]

Calculation of Molecular Weight

The molecular weight is calculated by summing the atomic weights of all atoms in the molecule. The key difference in this calculation is the use of the atomic weight of deuterium (D ≈ 2.014 amu) versus protium (H ≈ 1.008 amu).

Table 1: Comparative Molecular Weight Calculation

| Constituent Element | Atomic Weight (amu) | Non-Deuterated (C₁₂H₁₄O₃) | Deuterated (C₁₂H₉D₅O₃) |

| Carbon (C) | ~12.011 | 12 x 12.011 = 144.132 | 12 x 12.011 = 144.132 |

| Hydrogen (H) | ~1.008 | 14 x 1.008 = 14.112 | 9 x 1.008 = 9.072 |

| Deuterium (D) | ~2.014 | 0 | 5 x 2.014 = 10.070 |

| Oxygen (O) | ~15.999 | 3 x 15.999 = 47.997 | 3 x 15.999 = 47.997 |

| Total Molecular Weight | ~206.24 g/mol [3][4][6][7] | ~211.27 g/mol [5] |

This calculated molecular weight for the deuterated compound aligns with the value provided by chemical suppliers.[5]

The Scientific Rationale for Deuteration in Drug Development

The strategic replacement of hydrogen with deuterium at specific molecular positions can significantly influence a drug candidate's metabolic fate. This is primarily due to the Kinetic Isotope Effect (KIE).

The Kinetic Isotope Effect (KIE)

The C-D bond is stronger than the C-H bond. Consequently, enzymatic reactions that involve the cleavage of a C-H bond will proceed at a slower rate if that hydrogen is replaced by deuterium. This slowing of the reaction rate is the KIE. In drug metabolism, many oxidative reactions are carried out by Cytochrome P450 (CYP450) enzymes and involve the breaking of C-H bonds.

Caption: KIE slows the metabolic breakdown of a deuterated drug.

Application in DMPK Studies

Deuterated compounds like this compound serve as invaluable internal standards in quantitative bioanalysis using Liquid Chromatography-Mass Spectrometry (LC-MS). Their near-identical chemical behavior to the non-deuterated analyte ensures they co-elute chromatographically, but their distinct mass allows for separate detection and accurate quantification.

Role in Pharmaceutical Synthesis

Ethyl 2-Oxo-4-phenylbutyrate is a well-established precursor for the synthesis of ACE inhibitors.[1] The bioreduction of this ketoester is a key step in producing the chiral alcohol, ethyl (R)-2-hydroxy-4-phenylbutyrate, which is a vital intermediate for these drugs.[8][9]

Caption: Synthesis pathway from EOPB to ACE inhibitors.

Analytical Characterization Protocols

Confirming the identity and isotopic enrichment of this compound requires specific analytical techniques.

Mass Spectrometry

In mass spectrometry, the deuterated compound will exhibit a molecular ion peak (M⁺) that is 5 mass units higher than its non-deuterated counterpart.

Table 2: Expected Mass Spectrometry Peaks

| Compound | Molecular Formula | Exact Mass (Monoisotopic) | Expected [M+H]⁺ |

| Ethyl 2-Oxo-4-phenylbutyrate | C₁₂H₁₄O₃ | 206.0943 | 207.0943 |

| This compound | C₁₂H₉D₅O₃ | 211.1257 | 212.1257 |

Experimental Protocol: HRMS Verification

Objective: To confirm the molecular weight and elemental composition of this compound.

Methodology:

-

Sample Preparation: Dissolve 1 mg of the compound in 1 mL of a suitable solvent (e.g., Acetonitrile with 0.1% formic acid).

-

Instrumentation: Utilize a High-Resolution Mass Spectrometer (e.g., an Orbitrap or TOF instrument) coupled with an electrospray ionization (ESI) source.

-

Infusion: Directly infuse the sample solution into the mass spectrometer at a flow rate of 5-10 µL/min.

-

Data Acquisition: Acquire data in positive ion mode over a mass range of m/z 100-500. Ensure the instrument is calibrated to achieve a mass accuracy of < 5 ppm.

-

Data Analysis:

-

Identify the monoisotopic peak for the protonated molecule [M+H]⁺.

-

Compare the measured accurate mass to the theoretical exact mass (212.1257 for [C₁₂H₉D₅O₃+H]⁺).

-

Utilize the instrument software to predict the elemental formula from the accurate mass and isotopic pattern to confirm the presence of five deuterium atoms.

-

Conclusion

This compound is more than just a heavier version of a pharmaceutical intermediate. Its increased molecular weight of approximately 211.27 g/mol is a direct consequence of isotopic labeling that imparts significant value in research and development. This deuterated compound is a critical tool for pharmacokinetic studies, a reliable internal standard for quantitative analysis, and an essential component in the synthesis of advanced therapeutic agents. Understanding its properties is fundamental for scientists and researchers aiming to innovate within the pharmaceutical landscape.

References

- CRO Splendid Lab Pvt. Ltd.

- ChemicalBook.

- LGC Standards.

- LookChem.

- Alfa Chemistry.

- PubChem.

- SIELC Technologies.

- Sigma-Aldrich.

- Dakenchem.

- ResearchGate. Enantioselective reduction of ethyl 2-oxo-4-phenylbutyrate to ethyl (R)-2- hydroxy-4-phenylbutyrate using stereospecific carbonyl reductase KmCR.

- PubMed. Production of ethyl (R)

- Taicang Puyuan Pharmaceutical Co., Ltd. EOPB (Ethyl 2-oxo-4-phenylbutyrate): Key Applications and Synthesis Methods for Fine Chemicals.

Sources

- 1. nbinno.com [nbinno.com]

- 2. Ethyl 2-oxo-4-phenylbutyrate (>90%) | LGC Standards [lgcstandards.com]

- 3. lookchem.com [lookchem.com]

- 4. Ethyl alpha-oxobenzenebutanoate | C12H14O3 | CID 562087 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Ethyl 2-oxo-4-phenylbutyrate | SIELC Technologies [sielc.com]

- 8. researchgate.net [researchgate.net]

- 9. Production of ethyl (R)-2-hydroxy-4-phenylbutanoate via reduction of ethyl 2-oxo-4-phenylbutanoate in an interface bioreactor - PubMed [pubmed.ncbi.nlm.nih.gov]

The Quintessential Guide to Ethyl 2-Oxo-4-phenylbutyrate-d5: From Commercial Availability to Bioanalytical Application

For researchers, scientists, and professionals in drug development, the meticulous quantification of analytes in biological matrices is a cornerstone of robust pharmacokinetic and metabolic studies. The advent of stable isotope-labeled internal standards has revolutionized bioanalysis, and among these, deuterated compounds stand out for their ability to ensure precision and accuracy. This guide provides a comprehensive technical overview of Ethyl 2-Oxo-4-phenylbutyrate-d5, a crucial tool in the development of angiotensin-converting enzyme (ACE) inhibitors and related pharmaceutical compounds. We will delve into its commercial availability, quality control considerations, and a detailed protocol for its application as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS).

The Significance of Ethyl 2-Oxo-4-phenylbutyrate and its Deuterated Analog

Ethyl 2-oxo-4-phenylbutyrate is a key intermediate in the synthesis of several ACE inhibitors, a class of drugs widely used to treat hypertension and heart failure. Its structure serves as a foundational building block for the creation of these life-saving medications. In the realm of drug development and clinical research, the accurate measurement of the parent drug or its precursors in biological fluids is paramount for understanding its absorption, distribution, metabolism, and excretion (ADME) profile.

This is where this compound comes into play. As a deuterated analog, it is an ideal internal standard for mass spectrometry-based bioanalysis. By replacing five hydrogen atoms with deuterium, its mass is increased by five atomic mass units. This mass shift allows it to be distinguished from the non-labeled analyte by the mass spectrometer, while its chemical and physical properties remain nearly identical. This near-perfect chemical mimicry is the key to its effectiveness as an internal standard, as it co-elutes chromatographically with the analyte and experiences similar ionization effects in the mass spectrometer's source, thereby correcting for variations in sample preparation and instrument response.

Commercial Availability and Sourcing

This compound is commercially available from a number of specialized chemical suppliers that focus on stable isotope-labeled compounds and pharmaceutical reference standards. When sourcing this material, it is crucial to consider not only the price but also the purity, isotopic enrichment, and the quality of the accompanying documentation.

| Supplier | Product Name | Catalog Number | Purity/Isotopic Enrichment | Available Quantities |

| LGC Standards | alpha-Oxo-benzenebutanoic Acid Ethyl Ester-d5 | TRC-E925385 | >90% | Custom synthesis available |

| CRO Splendid Lab Pvt. Ltd. | This compound | CSL-9749 | High Purity | Inquire for details |

| MedchemExpress | Ethyl 2-oxo-4-phenylbutanoate-d5 | HY-113459S | High Purity | 1mg, 5mg |

This table is for illustrative purposes and availability may vary. Always confirm with the supplier for the most current information.

Quality Control and Analytical Validation: A Self-Validating System

The integrity of any bioanalytical method hinges on the quality of the internal standard. For this compound, two key quality attributes must be rigorously assessed: chemical purity and isotopic purity.

3.1. Chemical Purity

This refers to the absence of any non-isotopically labeled impurities. Standard analytical techniques such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography-Mass Spectrometry (GC-MS) are employed to determine the chemical purity. A high chemical purity (typically >98%) ensures that no other compounds will interfere with the analysis.

3.2. Isotopic Purity and Enrichment

Isotopic purity refers to the percentage of the compound that contains the desired number of deuterium atoms. This is a critical parameter, as the presence of unlabeled analyte in the internal standard can lead to an overestimation of the analyte's concentration. Isotopic enrichment is typically determined by mass spectrometry. A high-resolution mass spectrometer can resolve the isotopic peaks and allow for the calculation of the percentage of the d5 species. An isotopic purity of ≥98% is generally considered acceptable for most bioanalytical applications.

Application as an Internal Standard in LC-MS/MS Bioanalysis

The primary application of this compound is as an internal standard for the quantification of its non-labeled counterpart in biological matrices such as plasma, serum, or urine. The following section outlines a comprehensive, step-by-step protocol for such an analysis.

Experimental Workflow

The overall workflow for the quantification of Ethyl 2-Oxo-4-phenylbutyrate in a biological matrix using its deuterated internal standard is depicted in the following diagram.

Navigating the Analytical Maze: A Technical Guide to the Purity and Characterization of Ethyl 2-Oxo-4-phenylbutyrate-d5

For Immediate Release

In the landscape of pharmaceutical development and scientific research, the precision of analytical standards is paramount. This is particularly true for stable isotope-labeled (SIL) compounds, which are indispensable tools in quantitative bioanalysis and metabolic studies.[1][2][3] This technical guide, designed for researchers, scientists, and drug development professionals, provides an in-depth exploration of the critical methodologies for establishing the purity and comprehensive characterization of Ethyl 2-Oxo-4-phenylbutyrate-d5. This deuterated analog of a key pharmaceutical intermediate serves as a vital internal standard in numerous analytical applications.[1][4]

The narrative that follows is structured not as a rigid template, but as a logical progression, mirroring the scientific process itself. We will delve into the causality behind experimental choices, ensuring that each described protocol is a self-validating system. This approach is grounded in the principles of Expertise, Experience, and Trustworthiness, providing a robust framework for assessing the quality of this and other critical SIL reagents.

Foundational Understanding: Synthesis and Potential Impurities

A thorough characterization begins with an understanding of the compound's synthetic origins. Ethyl 2-Oxo-4-phenylbutyrate is commonly synthesized via a Grignard reaction between a phenylethyl magnesium halide and diethyl oxalate, followed by hydrolysis.[5][6] The introduction of the deuterium labels (d5) is typically achieved by using a deuterated starting material, such as β-bromoethylbenzene-d5.

This synthetic route, while effective, can introduce a predictable profile of process-related impurities.[7][8] A proactive understanding of these potential contaminants is the first pillar of a robust analytical strategy.

Common Impurity Classes:

-

Starting Materials: Unreacted β-bromoethylbenzene-d5 and diethyl oxalate.

-

By-products: Homocoupling of the Grignard reagent can lead to the formation of 1,6-diphenylhexane-d10. Side reactions with the keto-ester product can also occur.[6]

-

Degradation Products: The α-keto ester functionality is susceptible to hydrolysis and transesterification.[9]

A comprehensive impurity profile is not merely a list of potential contaminants; it is a roadmap for the development of specific and sensitive analytical methods.[7]

The Analytical Gauntlet: A Multi-Technique Approach to Purity and Identity

No single analytical technique can provide a complete picture of a compound's purity and identity. A multi-pronged approach, where each technique offers a unique and complementary piece of the puzzle, is essential for a comprehensive assessment.

Chromatographic Purity: The Power of Separation

High-Performance Liquid Chromatography (HPLC) is the cornerstone for determining the chemical purity of non-volatile organic compounds.[10][11] For this compound, a reverse-phase HPLC method is typically employed.

Experimental Protocol: HPLC Purity Analysis

-

Column Selection: A C18 column is a suitable starting point for the separation of this moderately polar analyte from its potential impurities.[12]

-

Mobile Phase: A gradient elution using a mixture of acetonitrile and water is effective.[12] The addition of a small amount of an acid, such as formic acid, can improve peak shape.

-

Detection: UV detection at the λmax of the α-keto ester chromophore provides sensitive and linear quantitation.

-

Method Validation: The HPLC method must be validated according to ICH guidelines (Q2(R1)) to ensure it is fit for purpose.[13][14] This includes assessing parameters such as specificity, linearity, accuracy, precision, and robustness.[15][16][17]

Data Presentation: Representative HPLC Purity Data

| Parameter | Result | Acceptance Criteria |

| Purity (by area %) | 99.8% | ≥ 98.0% |

| Largest Single Impurity | 0.15% | ≤ 0.2% |

| Total Impurities | 0.20% | ≤ 0.5% |

The following diagram illustrates the logical workflow for HPLC method development and validation.

Caption: HPLC Method Development and Validation Workflow.

Structural Elucidation and Isotopic Enrichment: The NMR Perspective

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural confirmation of organic molecules and is particularly powerful for assessing the isotopic enrichment of deuterated compounds.[][19]

-

¹H NMR (Proton NMR): This technique provides information on the structure of the molecule by analyzing the chemical environment of the hydrogen atoms. In a highly deuterated compound like this compound, the proton signals corresponding to the deuterated positions will be significantly diminished or absent.[20] The remaining proton signals (e.g., from the ethyl group) confirm the core structure. The presence of small residual proton signals at the deuterated positions allows for the calculation of isotopic enrichment.

-

²H NMR (Deuterium NMR): For highly enriched compounds, deuterium NMR can be a more direct and quantitative method for determining the sites and extent of deuteration.[20]

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve an accurately weighed sample in a suitable deuterated solvent (e.g., chloroform-d, CDCl₃).[19]

-

¹H NMR Acquisition: Acquire a quantitative ¹H NMR spectrum using a high-field spectrometer. Ensure a sufficient relaxation delay to allow for accurate integration of all signals.

-

²H NMR Acquisition (Optional): If required, acquire a ²H NMR spectrum.

-

Data Analysis: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons at each position. The isotopic enrichment can be calculated by comparing the integrals of the residual proton signals in the deuterated regions to the integrals of the non-deuterated protons.

Molecular Weight Confirmation and Isotopic Distribution: The Mass Spectrometry Insight

Mass spectrometry (MS) provides a direct measurement of the molecular weight of a compound and can be used to confirm the incorporation of deuterium atoms.[] It also serves as a sensitive tool for detecting impurities.

Experimental Protocol: Mass Spectrometry Analysis

-

Ionization Technique: Electrospray ionization (ESI) is a soft ionization technique suitable for this molecule.

-

Mass Analyzer: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is preferred to obtain an accurate mass measurement, which can be used to confirm the elemental composition.

-

Data Analysis: The mass spectrum will show a molecular ion peak corresponding to the mass of this compound. The isotopic pattern of this peak will reflect the presence of the five deuterium atoms.

Data Presentation: Summary of Spectroscopic and Mass Spectrometric Data

| Technique | Parameter | Result |

| ¹H NMR | Structure Confirmation | Consistent with the structure of Ethyl 2-Oxo-4-phenylbutyrate |

| ¹H NMR | Isotopic Enrichment | ≥ 98 atom % D |

| Mass Spec | Molecular Weight | [M+H]⁺ consistent with C₁₂H₉D₅O₃ |

The following diagram illustrates the interplay of these core analytical techniques in the comprehensive characterization of this compound.

Caption: Interconnectivity of Analytical Characterization Techniques.

Conclusion: A Commitment to Quality

The purity and characterization of a stable isotope-labeled internal standard like this compound are not mere data points; they are the foundation upon which the accuracy and reliability of subsequent research are built.[3][4] A meticulous and multi-faceted analytical approach, as outlined in this guide, is non-negotiable. By understanding the synthetic process, anticipating potential impurities, and employing a suite of orthogonal analytical techniques, researchers can have the utmost confidence in the quality of their standards, ultimately contributing to the integrity and success of their scientific endeavors.

References

- CN101265188A - Method for preparing ethyl 2-oxy-4-phenylbutyrate - Google Patents.

-

Ethyl alpha-oxobenzenebutanoate | C12H14O3 | CID 562087 - PubChem - NIH. Available at: [Link]

-

Ethyl 2-oxo-4-phenylbutyrate - SIELC Technologies. Available at: [Link]

- US6372938B1 - Synthesis of 4-phenylbutyric acid - Google Patents.

-

A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC. Available at: [Link]

-

Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

- US20110009663A1 - PROCESS FOR PURIFYING AN a-KETO ESTER - Google Patents.

- CN102026955A - Process for purifying an alpha-keto ester - Google Patents.

-

Phenylbutyrate-impurities | Pharmaffiliates. Available at: [Link]

-

Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Available at: [Link]

-

Designing Stable Isotope Labeled Internal Standards - Acanthus Research. Available at: [Link]

-

14.17: The Use of Deuterium in ¹H NMR Spectroscopy - Chemistry LibreTexts. Available at: [Link]

-

Common Mistakes in Using Isotope Standards in Pharmaceutical Quality Control (and How to Avoid Them) - Solarbio. Available at: [Link]

- EP1404638B1 - Synthesis of 4-phenylbutyric acid - Google Patents.

-

Expedient approach for trans-esterification of β-keto esters under solvent free conditions using silica supported boric acid (SiO2–H3BO3) as a recyclable catalyst - PMC. Available at: [Link]

- CN101928219A - Method for preparing ethyl 2-oxo-4-phenylbutyrate - Google Patents.

-

HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Available at: [Link]

-

Analytical Method Development and Validation in Pharmaceuticals. Available at: [Link]

-

Production of ethyl (R)-2-hydroxy-4-phenylbutanoate via reduction of ethyl 2-oxo-4-phenylbutanoate in an interface bioreactor - PubMed. Available at: [Link]

-

Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma. Available at: [Link]

-

64920-29-2 Ethyl 2-oxo-4-phenylbutyrate - Reference Standard - SynThink. Available at: [Link]

-

Stable Isotope-labeled Standards - Amerigo Scientific. Available at: [Link]

-

Sodium Phenylbutyrate-impurities | Pharmaffiliates. Available at: [Link]

-

A Step-by-Step Guide to Analytical Method Development and Validation - Emery Pharma. Available at: [Link]

-

An improved system and analytical method for determining oxygen isotopes in 18 O-enriched water samples - RSC Publishing. Available at: [Link]

-

Current Status of Research on Synthesis of α-Keto Acids and Their Esters - MDPI. Available at: [Link]

-

USE OF STABLE ISOTOPE INTERNAL STANDARDS FOR TRACE ORGANIC ANALYSIS. Available at: [Link]

-

Biocatalytic synthesis of ethyl (R)-2-hydroxy-4-phenylbutyrate with Candida krusei SW2026. Available at: [Link]

-

NMR Method for Measuring Carbon-13 Isotopic Enrichment of Metabolites in Complex Solutions | Analytical Chemistry - ACS Publications. Available at: [Link]

-

Analytical Techniques - Deuterium use in ¹H NMR (A-Level Chemistry) - Study Mind. Available at: [Link]

-

A Review of HPLC Method Development and Validation as per ICH Guidelines - Asian Journal of Pharmaceutical Analysis. Available at: [Link]

-

Validation of Analytical Methods for Pharmaceutical Analysis. Available at: [Link]

-

How to detect the percentage of pharmaceutical intermediates? - Novasol Biotech. Available at: [Link]

-

Isotopic analysis | Chemistry | Research Starters - EBSCO. Available at: [Link]

-

Experiment 3 - Reduction of a Ketone - WebAssign. Available at: [Link]

Sources

- 1. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 3. Stable Isotope-labeled Standards - Amerigo Scientific [amerigoscientific.com]

- 4. Common Mistakes in Using Isotope Standards in Pharmaceutical Quality Control (and How to Avoid Them) [solarbio-global.com]

- 5. CN101265188A - Method for preparing ethyl 2-oxy-4-phenylbutyrate - Google Patents [patents.google.com]

- 6. guidechem.com [guidechem.com]

- 7. pharmoutsourcing.com [pharmoutsourcing.com]

- 8. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]

- 9. Expedient approach for trans-esterification of β-keto esters under solvent free conditions using silica supported boric acid (SiO2–H3BO3) as a recyclable catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. ajpaonline.com [ajpaonline.com]

- 12. Ethyl 2-oxo-4-phenylbutyrate | SIELC Technologies [sielc.com]

- 13. ema.europa.eu [ema.europa.eu]

- 14. particle.dk [particle.dk]

- 15. resolvemass.ca [resolvemass.ca]

- 16. emerypharma.com [emerypharma.com]

- 17. pharmaerudition.org [pharmaerudition.org]

- 19. Deuterated Solvents for NMR: Guide - Allan Chemical Corporation | allanchem.com [allanchem.com]

- 20. sigmaaldrich.com [sigmaaldrich.com]

Methodological & Application

Use of Ethyl 2-Oxo-4-phenylbutyrate-d5 as an internal standard

Application Note: High-Precision Quantification of Ethyl 2-Oxo-4-phenylbutyrate (EOPB) Using Isotope Dilution Mass Spectrometry

Executive Summary

This guide details the protocol for using Ethyl 2-Oxo-4-phenylbutyrate-d5 (EOPB-d5) as an internal standard (IS) for the quantification of Ethyl 2-oxo-4-phenylbutyrate (EOPB).[1] EOPB is a critical chiral precursor in the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors, such as Enalapril and Benazepril.

Precise quantification of EOPB is essential for monitoring biocatalytic reduction efficiency (conversion to (R)-2-hydroxy-4-phenylbutyrate) and for profiling impurities in final drug substances.[1] This protocol leverages Isotope Dilution Mass Spectrometry (IDMS) to eliminate errors caused by matrix effects, extraction variability, and ionization suppression.

Technical Specifications & Material Requirements

Chemical Identity

| Component | Analyte (Native) | Internal Standard (IS) |

| Name | Ethyl 2-oxo-4-phenylbutyrate | This compound |

| CAS Number | 64920-29-2 | 1189911-53-2 |

| Formula | C₁₂H₁₄O₃ | C₁₂H₉D₅O₃ |

| MW | 206.24 g/mol | 211.27 g/mol |

| Labeling | None | Phenyl-d5 (Ring labeled) |

| Solubility | DMSO, Methanol, Acetonitrile | DMSO, Methanol, Acetonitrile |

Reagents

-

LC-MS Grade Solvents: Acetonitrile (ACN), Methanol (MeOH), Water.[1]

-

Additives: Formic Acid (FA) or Ammonium Acetate (for ionization stability).[1]

-

Extraction Solvent: Ethyl Acetate (EtOAc) or Methyl tert-butyl ether (MTBE).[1]

Experimental Protocol

Standard Preparation Strategy

Critical Causality: Esters are susceptible to hydrolysis or transesterification.[1] Avoid storing stock solutions in protic solvents (like methanol) for extended periods if acidic/basic conditions exist.[1] Acetonitrile is the preferred solvent for stock preparation.[1]

-

Stock Solutions (1 mg/mL):

-

Dissolve 10 mg of EOPB and EOPB-d5 separately in 10 mL of Acetonitrile.

-

Store at -20°C. Stability: >3 months.[1]

-

-

Internal Standard Working Solution (ISWS):

-

Dilute EOPB-d5 stock to 1 µg/mL in 50:50 ACN:Water.[1]

-

Note: This concentration should yield a signal intensity ~10x the Lower Limit of Quantification (LLOQ).

-

Sample Preparation Workflow

This protocol addresses two common matrices: Biocatalytic Reaction Mixtures (Fermentation Broth) and Plasma (PK Studies).[1]

Step-by-Step Methodology:

-

Aliquot: Transfer 50 µL of sample (Broth or Plasma) into a 1.5 mL centrifuge tube.

-

Spike IS (Crucial Step): Add 20 µL of ISWS (EOPB-d5) to every sample, blank, and calibrator.[1]

-

Protein Precipitation / Extraction:

-

Add 200 µL of cold Acetonitrile (for protein crash) OR 500 µL Ethyl Acetate (for liquid-liquid extraction).[1]

-

Vortex vigorously for 60 seconds.

-

-

Phase Separation: Centrifuge at 10,000 x g for 5 minutes at 4°C.

-

Reconstitution:

-

Transfer supernatant to a clean vial.[1]

-

(If using Ethyl Acetate): Evaporate to dryness under N₂ stream and reconstitute in 100 µL Mobile Phase (50:50 ACN:Water).

-

-

Injection: Inject 5 µL into the LC-MS/MS.

LC-MS/MS Methodology

Chromatographic Conditions

-

Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

-

Flow Rate: 0.4 mL/min.[1]

-

Column Temp: 40°C.

-

Mobile Phase A: Water + 0.1% Formic Acid.[1]

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

-

Gradient:

Mass Spectrometry Settings (MRM)

Mode: Positive Electrospray Ionization (ESI+). The keto-ester functionality protonates readily

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Type |

| EOPB (Native) | 207.1 | 91.1 | 15 | Quantifier (Tropylium ion) |

| 207.1 | 135.1 | 10 | Qualifier (Loss of COOEt) | |

| EOPB-d5 (IS) | 212.1 | 96.1 | 15 | Quantifier (d5-Tropylium) |

Mechanistic Insight: The primary fragmentation pathway involves the cleavage of the ester bond and the formation of the stable tropylium ion (C₇H₇⁺).

-

Native:

(Benzyl/Tropylium).[1] -

d5-IS:

(d5-Benzyl/Tropylium).[1] -

Note: The mass shift of +5 Da is retained in the fragment, ensuring zero cross-talk between analyte and IS channels.

Visualizations

Fragmentation Logic & MRM Transitions

The following diagram illustrates the structural fragmentation used for quantification.

Caption: Figure 1. ESI+ Fragmentation pathway.[1] The d5-label on the phenyl ring is retained in the primary product ion, ensuring specificity.

Analytical Workflow

Caption: Figure 2. Sample preparation workflow emphasizing the critical equilibration of the Internal Standard prior to extraction.

Validation & Quality Control

To ensure Trustworthiness and Self-Validation , the following criteria must be met:

-

Linearity: The calibration curve (Ratio of Analyte Area / IS Area vs. Concentration) must have an

.[1] -

IS Response Consistency: The peak area of the IS in all samples should be within ±15% of the mean IS area in calibration standards.

-

Troubleshooting: If IS response drops significantly in specific samples, it indicates severe Matrix Suppression .[1] The method corrects for this, but extreme suppression (>50%) requires sample dilution.

-

-

Accuracy: Quality Control (QC) samples at Low, Medium, and High concentrations must calculate to within ±15% of nominal value.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 562087, Ethyl 2-oxo-4-phenylbutanoate.[1] Retrieved from [Link]

-

Splendid Lab. this compound Reference Standard (CAS 1189911-53-2).[1][4] Retrieved from [Link][1]

-

Laryea, M. D., et al. (2010). Simultaneous LC-MS/MS determination of phenylbutyrate... and their corresponding metabolites.[1][3][5] Journal of Inherited Metabolic Disease.[1][5] Retrieved from [Link]

-

Stokvis, E., et al. (2005). Stable isotope dilution analysis in clinical pharmacology: The "gold standard" for quantification.[1] Rapid Communications in Mass Spectrometry.[1][6] (General IDMS grounding).

Sources

- 1. Ethyl alpha-oxobenzenebutanoate | C12H14O3 | CID 562087 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Simultaneous LC-MS/MS determination of phenylbutyrate, phenylacetate benzoate and their corresponding metabolites phenylacetylglutamine and hippurate in blood and urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]

- 5. researchgate.net [researchgate.net]

- 6. Isotope Dilution Assay in Peptide Quantification: The Challenge of Microheterogeneity of Internal Standard - PMC [pmc.ncbi.nlm.nih.gov]

Method development for benazepril quantification with a deuterated standard

Method Development Guide & Standard Operating Procedure

Executive Summary

This application note details the development and validation of a high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of Benazepril in human plasma.

The Critical Challenge: Benazepril is an ester prodrug that rapidly hydrolyzes in vivo and ex vivo (in plasma) to its active metabolite, Benazeprilat .[1] A standard generic protocol will fail due to this conversion during sample processing, leading to underestimation of the parent drug and overestimation of the metabolite.

The Solution: This protocol utilizes a Deuterated Internal Standard (Benazepril-d5) and a strict Low-Temperature/Acidic Extraction workflow to freeze the equilibrium, ensuring data integrity.

Scientific Rationale & Mechanism

The Deuterated Advantage

We utilize Benazepril-d5 rather than a structural analog (e.g., Enalapril) for three non-negotiable reasons:

-

Co-elution: The d5-isotope co-elutes perfectly with the analyte, experiencing the exact same matrix suppression/enhancement at the electrospray source.

-

Compensation: It corrects for physical losses during the extraction of the lipophilic ester.

-

Fidelity: It mirrors the hydrolysis rate of the analyte if slight degradation occurs (though our goal is to prevent this entirely).

Stability & Hydrolysis Control

Benazepril contains an ethyl ester moiety. Plasma esterases (e.g., butyrylcholinesterase) remain active after blood draw.

-

Mechanism: Ester

Carboxylic Acid (Benazeprilat) + Ethanol. -

Control: Esterases are pH-sensitive. Lowering plasma pH < 4.0 immediately upon harvesting or during extraction inhibits activity. Keeping samples at 4°C is mandatory.

Method Development Strategy (Workflow)

The following diagram illustrates the critical decision pathways for this specific method, emphasizing the stability controls.

Figure 1: Analytical workflow emphasizing the critical stabilization step to prevent prodrug-to-metabolite conversion.

Experimental Protocol

Materials & Reagents

-

Analyte: Benazepril HCl (Purity > 99%).

-

Internal Standard: Benazepril-d5 (Purity > 98%, isotopic enrichment > 99%).

-

Matrix: Drug-free human plasma (K2EDTA).

-

Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA), Methyl tert-butyl ether (MTBE).

Instrumentation Setup

Liquid Chromatography (HPLC/UPLC):

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus C18 or Waters XBridge), 2.1 x 50 mm, 3.5 µm.

-

Temperature: 40°C (Improved mass transfer).

-

Flow Rate: 0.4 mL/min.

Mass Spectrometry (Triple Quadrupole):

-

Source: Electrospray Ionization (ESI) – Positive Mode.

MS/MS Parameters

The following transitions are selected based on the fragmentation of the protonated molecular ion

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) | Role |

| Benazepril | 425.2 | 351.2 | 30 | 22 | Quantifier |

| Benazepril | 425.2 | 117.1 | 30 | 35 | Qualifier |

| Benazepril-d5 | 430.2 | 356.2 | 30 | 22 | Internal Standard |

| Benazeprilat | 397.2 | 351.2 | 30 | 25 | Monitor (Stability) |

Note: The transition 425 -> 351 represents the loss of the ester side chain. The d5 label is retained in the fragment, shifting it to 356.

Sample Preparation (Liquid-Liquid Extraction)

LLE is preferred over Protein Precipitation (PPT) to remove phospholipids that cause matrix effects.

-

Thaw: Thaw plasma samples in an ice bath (4°C). Do not use a water bath.

-

Aliquot: Transfer 200 µL of plasma to a clean polypropylene tube.

-

IS Spike: Add 20 µL of Benazepril-d5 working solution (e.g., 500 ng/mL). Vortex gently.

-

Buffer: Add 200 µL of 0.1% Formic Acid in water. (Acidifies matrix to stabilize ester).

-

Extract: Add 1.5 mL of MTBE (Methyl tert-butyl ether) .

-

Why MTBE? It provides excellent recovery for the lipophilic benazepril while leaving polar benazeprilat and salts behind.

-

-

Agitate: Vortex for 5 minutes; Centrifuge at 4000 rpm for 10 minutes at 4°C.

-

Transfer: Transfer the supernatant (organic layer) to a fresh glass tube.

-

Dry: Evaporate under a gentle stream of Nitrogen at 35°C.

-

Reconstitute: Dissolve residue in 200 µL of Mobile Phase (60:40 Water:ACN + 0.1% FA).

Chromatographic Conditions

Mobile Phase A: 0.1% Formic Acid in Water. Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Gradient Profile:

| Time (min) | % Mobile Phase B | Event |

|---|---|---|

| 0.00 | 20 | Initial Hold |

| 0.50 | 20 | Sample Loading |

| 3.00 | 90 | Elution of Analyte |

| 4.00 | 90 | Wash |

| 4.10 | 20 | Re-equilibration |

| 5.50 | 20 | End of Run |

Validation Criteria (FDA/EMA Guidelines)

To ensure the method is "Self-Validating" as per the E-E-A-T requirement, the following acceptance criteria must be met during the run:

-

Linearity:

using a -

Accuracy: Mean concentration must be within ±15% of nominal (±20% for LLOQ).

-

Precision: CV% must be <15% (<20% for LLOQ).

-

IS Response: The variation of IS peak area should not exceed ±50% of the mean IS response in calibration standards.

-

Carryover: Blank sample after ULOQ must show <20% of the LLOQ signal.

Troubleshooting & Optimization Logic

If results fail validation, follow this logic pathway:

Figure 2: Decision matrix for troubleshooting common bioanalytical failures.

References

-

US Food and Drug Administration (FDA). (2018).[4] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

-

National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 5362124, Benazepril. Retrieved from [Link]

-

European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

- Parekh, S. A., et al. (2012). Simultaneous determination of lercanidipine, benazepril and benazeprilat in plasma by LC-MS/MS. Journal of Chromatography B. (Contextual grounding for MRM transitions).

Sources

- 1. pdf.hres.ca [pdf.hres.ca]

- 2. Simultaneous determination of lercanidipine, benazepril and benazeprilat in plasma by LC-MS/MS and its application to a toxicokinetics study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. agilent.com [agilent.com]

- 4. Federal Register :: Bioanalytical Method Validation; Guidance for Industry; Availability [federalregister.gov]

Application Note: High-Sensitivity LC-MS/MS Quantitation of Ethyl 2-Oxo-4-phenylbutyrate in Plasma using Deuterated Internal Standard

Executive Summary

This technical guide details the application of Ethyl 2-Oxo-4-phenylbutyrate-d5 (EOPB-d5) as a Stable Isotope Labeled Internal Standard (SIL-IS) for the quantification of Ethyl 2-oxo-4-phenylbutyrate (EOPB) in biological matrices.

EOPB is a critical pharmaceutical intermediate, serving as the α-keto ester precursor for Angiotensin-Converting Enzyme (ACE) inhibitors such as Benazepril and Enalapril . In pharmacokinetic and toxicokinetic studies, accurate quantification of EOPB is essential to monitor:

-

Impurity Profiling: Trace levels of unreacted intermediate in final drug formulations or patient plasma.

-

Metabolic Flux: The stereoselective enzymatic reduction of the keto-group (EOPB) to the hydroxy-group (Ethyl 2-hydroxy-4-phenylbutyrate), a key step in chiral drug synthesis and in vivo metabolism.

This protocol leverages the d5-labeled isotopologue to correct for matrix effects, extraction variability, and ionization suppression, ensuring data integrity in compliance with FDA/EMA bioanalytical guidelines.

Scientific Rationale & Mechanism

Why Deuterated Internal Standards?

In LC-MS/MS bioanalysis, "matrix effects" (ion suppression or enhancement caused by co-eluting phospholipids or salts) can severely compromise quantitation accuracy.

-

Structural Identity: EOPB-d5 shares identical physicochemical properties (pKa, LogP, solubility) with the analyte (EOPB), ensuring they co-elute and experience the exact same matrix environment.

-

Mass Differentiation: The substitution of 5 hydrogen atoms with deuterium (typically on the phenyl ring) creates a mass shift of +5 Da (Precursor m/z 207 → 212). This prevents "cross-talk" between the analyte and IS channels while maintaining identical retention times.

Critical Stability Insight: Esterase Activity

Expert Note: EOPB is an ester.[1] Rodent plasma (rat/mouse) contains high levels of carboxylesterases which can rapidly hydrolyze EOPB to its acid form (2-oxo-4-phenylbutyric acid) ex vivo.

-

Protocol Requirement: Blood collection must involve immediate acidification (e.g., K2EDTA tubes with added Formic Acid or NaF) to inhibit esterase activity. Failure to stabilize the matrix will lead to underestimation of EOPB concentration.

Experimental Workflow Visualization

The following diagram outlines the critical decision points in the bioanalytical workflow, highlighting the stabilization step often missed in standard protocols.

Caption: Workflow highlighting the critical esterase inhibition step required for stabilizing EOPB in plasma prior to LC-MS/MS analysis.

Detailed Protocol: LC-MS/MS Quantitation

Materials & Reagents[2]

-

Analyte: Ethyl 2-oxo-4-phenylbutyrate (EOPB), >98% purity.[2]

-

Internal Standard: this compound (EOPB-d5), >98% isotopic purity.

-

Solvents: LC-MS grade Acetonitrile (MeCN), Methanol (MeOH), Formic Acid (FA), Methyl tert-butyl ether (MTBE).

-

Matrix: Drug-free plasma (Human/Rat) containing K2EDTA.

Stock Solution Preparation

-

Master Stock (Analyte): Dissolve 1.0 mg EOPB in 1.0 mL MeCN (1 mg/mL). Store at -20°C.

-

Master Stock (IS): Dissolve 1.0 mg EOPB-d5 in 1.0 mL MeCN (1 mg/mL). Store at -20°C.

-

Working IS Solution: Dilute Master Stock (IS) with 50% MeCN/Water to a final concentration of 200 ng/mL . This will be spiked into every sample.

Sample Preparation (Liquid-Liquid Extraction)

Rationale: LLE is preferred over Protein Precipitation (PPT) for this lipophilic compound to remove phospholipids and improve column life.

-

Aliquot: Transfer 50 µL of plasma into a 1.5 mL Eppendorf tube.

-

Stabilization (If not done at collection): Add 5 µL of 5% Formic Acid immediately.

-

IS Spiking: Add 10 µL of Working IS Solution (EOPB-d5) . Vortex for 10 sec.

-

Extraction: Add 500 µL of MTBE (Methyl tert-butyl ether).

-

Mixing: Vortex vigorously for 5 minutes or shake on a plate shaker.

-

Phase Separation: Centrifuge at 10,000 x g for 5 minutes at 4°C.

-

Transfer: Transfer 400 µL of the upper organic layer (supernatant) to a clean glass vial.

-

Drying: Evaporate to dryness under a gentle stream of Nitrogen at 40°C.

-

Reconstitution: Reconstitute the residue in 100 µL of Mobile Phase (50:50 0.1% FA in Water : MeCN). Vortex and transfer to LC vials.

LC-MS/MS Conditions

Chromatography (LC):

-

System: UHPLC (e.g., Agilent 1290, Waters Acquity).

-

Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Gradient:

-

0.0 - 0.5 min: 10% B (Isocratic hold)

-

0.5 - 3.0 min: 10% B → 90% B (Linear Ramp)

-

3.0 - 4.0 min: 90% B (Wash)

-

4.0 - 4.1 min: 90% B → 10% B

-

4.1 - 5.5 min: 10% B (Re-equilibration)

-

Mass Spectrometry (MS):

-

Source: Electrospray Ionization (ESI), Positive Mode.

-

Scan Mode: Multiple Reaction Monitoring (MRM).

-

Transitions:

| Compound | Precursor Ion (Q1) | Product Ion (Q3) | CE (eV) | Dwell (ms) | Identification |

| EOPB (Analyte) | 207.1 [M+H]+ | 91.1 (Tropylium) | 20 | 50 | Quantifier |

| 207.1 [M+H]+ | 133.1 (Loss of COOEt) | 15 | 50 | Qualifier | |

| EOPB-d5 (IS) | 212.1 [M+H]+ | 96.1 (d5-Tropylium) | 20 | 50 | Quantifier |

Note: The transition to the tropylium ion (m/z 91 for unlabeled, m/z 96 for d5) is highly specific for phenyl-alkyl compounds.

Method Validation & Data Analysis

Linearity & Calibration

-

Prepare calibration standards in matrix (plasma) ranging from 1 ng/mL to 1000 ng/mL .

-

Plot the Peak Area Ratio (Analyte Area / IS Area) vs. Nominal Concentration.

-

Fit using Linear Regression with 1/x² weighting to improve accuracy at the lower limit of quantitation (LLOQ).

Acceptance Criteria (FDA/EMA Guidelines)

-

Accuracy: ±15% of nominal (±20% at LLOQ).

-

Precision (CV%): <15% (<20% at LLOQ).

-

IS Response Variation: The IS peak area should be consistent (within ±20% of the mean) across the entire run. Drifting IS response indicates matrix accumulation on the column.

Troubleshooting Guide

Issue: Low Recovery of Analyte

-

Cause: Hydrolysis of the ester bond by plasma esterases.

-

Solution: Ensure plasma is acidified (pH < 4) immediately upon collection. Keep samples on ice.

Issue: Signal Suppression (Matrix Effect)

-

Cause: Co-elution with phospholipids.

-

Solution: Switch from Protein Precipitation to Liquid-Liquid Extraction (MTBE). Ensure the gradient flush (90% B) is long enough to elute lipids.

Issue: Deuterium Exchange

-

Cause: If the deuterium labels are on acidic positions (alpha to carbonyl), they may exchange with solvent protons.

-

Verification: EOPB-d5 typically labels the phenyl ring, which is non-exchangeable and stable. Verify the Certificate of Analysis (CoA) to confirm label position.

References

-

Synthesis of Benazepril: US Patent 4410520A. Preparation of 3-amino-2,3,4,5-tetrahydro-2-oxo-1H-1-benzazepine-1-acetic acid derivatives. Link

-

Bioanalytical Method Validation: FDA Guidance for Industry: Bioanalytical Method Validation (2018). Link

-

Internal Standard Selection: Stokvis, E., et al. "Stable isotope labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?" Rapid Communications in Mass Spectrometry, 2005. Link

-

Compound Properties: Sigma-Aldrich Product Sheet: Ethyl 2-oxo-4-phenylbutyrate. Link

-

Metabolic Pathway: Smolecule Application Note: Ethyl 2-oxo-4-phenylbutyrate in Pharmaceutical Synthesis. Link

Sources

Application Note: A Robust and Validated LC-MS/MS Protocol for the Quantification of Lisinopril in Human Plasma Using a Deuterated Internal Standard

Abstract

This application note presents a detailed, robust, and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the accurate quantification of lisinopril in human plasma. The protocol incorporates a stable isotope-labeled internal standard, lisinopril-d5, to ensure high precision and accuracy, compensating for variability in sample processing and instrument response.[1] This method is designed for researchers, scientists, and drug development professionals engaged in pharmacokinetic, bioequivalence, and toxicokinetic studies.[2][3] The protocol has been developed and validated in accordance with the principles outlined in the FDA and EMA guidelines on bioanalytical method validation.[4][5][6][7]

Introduction: The Rationale for a Deuterated Internal Standard

Lisinopril is a widely prescribed angiotensin-converting enzyme (ACE) inhibitor for the treatment of hypertension and heart failure.[1][8] Accurate measurement of its concentration in biological matrices is crucial for assessing its pharmacokinetic profile and ensuring the therapeutic equivalence of generic formulations.[1] LC-MS/MS has emerged as the gold standard for bioanalysis due to its high sensitivity, selectivity, and speed.

The use of a stable isotope-labeled internal standard (IS), such as lisinopril-d5, is a cornerstone of a robust bioanalytical method.[1] A deuterated IS is chemically identical to the analyte but has a different mass due to the presence of deuterium atoms. This subtle difference allows the mass spectrometer to distinguish between the analyte and the IS. Crucially, the deuterated IS co-elutes with the analyte during chromatography and experiences similar extraction recovery and ionization effects.[1] This co-behavior allows the IS to normalize for any variations that may occur during sample preparation and analysis, leading to significantly improved precision and accuracy of the final concentration measurement.

Materials and Methods

Reagents and Materials

-

Lisinopril reference standard (≥98% purity)

-

Lisinopril-d5 internal standard (≥98% purity, isotopic purity ≥99%)[9]

-

HPLC-grade methanol, acetonitrile, and water

-

Formic acid (LC-MS grade)

-

Ammonium formate (LC-MS grade)

-

Human plasma (with K2-EDTA as anticoagulant)

-

Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)[1][9]

Instrumentation

-

A high-performance liquid chromatography (HPLC) system capable of gradient elution.

-

A triple quadrupole tandem mass spectrometer equipped with an electrospray ionization (ESI) source.[1]

Preparation of Stock and Working Solutions

-

Stock Solutions (1 mg/mL): Accurately weigh approximately 10 mg of lisinopril and lisinopril-d5 reference standards. Dissolve each in a separate 10 mL volumetric flask with methanol to achieve a final concentration of 1 mg/mL.[1]

-

Working Solutions: Prepare serial dilutions of the lisinopril stock solution with a 50:50 (v/v) mixture of methanol and water to create calibration standards and quality control (QC) samples. Prepare a working solution of lisinopril-d5 at a concentration of 100 ng/mL in the same diluent.[1]

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction is a highly effective technique for cleaning up complex biological samples like plasma, removing proteins and other interfering substances.[10]

-

To 100 µL of human plasma in a clean microcentrifuge tube, add 25 µL of the lisinopril-d5 internal standard working solution and vortex.[1]

-

Add 100 µL of 5.0 mM ammonium formate (pH 3.0) and vortex.[1][9]

-

Condition an SPE cartridge by passing 1.0 mL of methanol followed by 1.0 mL of 5.0 mM ammonium formate (pH 3.0).[1][9]

-

Load the plasma sample onto the conditioned SPE cartridge.[1]

-

Wash the cartridge with 1.0 mL of 5.0 mM ammonium formate solution, followed by 1.0 mL of water.[1]

-

Dry the cartridge under a stream of nitrogen gas.

-

Elute the analytes with 1.0 mL of methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase and inject it into the LC-MS/MS system.[1]

LC-MS/MS Analysis

The following tables summarize the optimized chromatographic and mass spectrometric conditions for the analysis of lisinopril and its deuterated internal standard.

Table 1: Chromatographic Conditions

| Parameter | Condition |

| HPLC Column | C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 40 °C |

| Gradient Elution | A linear gradient from 5% to 95% Mobile Phase B over 3 minutes, followed by a 1-minute hold at 95% B, and a 1-minute re-equilibration at 5% B. |

Table 2: Mass Spectrometric Conditions

| Parameter | Lisinopril | Lisinopril-d5 |

| Ionization Mode | ESI Positive | ESI Positive |

| Precursor Ion (m/z) | 406.3 | 411.3 |

| Product Ion (m/z) | 246.3 | 251.3 |

| Collision Energy (eV) | 23 | 23 |

| Dwell Time (ms) | 200 | 200 |

Note: The specific mass transitions and collision energies should be optimized for the instrument in use.

Method Validation: Ensuring a Self-Validating System

A bioanalytical method must be rigorously validated to ensure its reliability.[5][11] The validation process adheres to the principles outlined in the FDA and EMA guidelines and assesses the following parameters:[4][7]

-

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

-

Linearity and Range: The concentration range over which the method is accurate, precise, and linear.

-

Accuracy and Precision: The closeness of the measured values to the true values (accuracy) and the degree of scatter between a series of measurements (precision).

-

Recovery: The efficiency of the extraction process.

-

Matrix Effect: The influence of matrix components on the ionization of the analyte.

-

Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.

Visualizations

Experimental Workflow

Caption: Overall workflow for the LC-MS/MS analysis of lisinopril.

Bioanalytical Method Validation Logic

Caption: Decision logic for bioanalytical method validation.

Conclusion

This application note provides a comprehensive and scientifically sound LC-MS/MS protocol for the quantification of lisinopril in human plasma. The use of a deuterated internal standard, coupled with a robust sample preparation technique and optimized LC-MS/MS parameters, ensures the method's accuracy, precision, and reliability. Adherence to established bioanalytical method validation guidelines further strengthens the integrity of the data generated using this protocol, making it suitable for demanding applications in clinical and pharmaceutical research.

References

-

European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. Retrieved from [Link]

-

ECA Academy. (2011). EMA Guideline on bioanalytical Method Validation adopted. Retrieved from [Link]

-